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This document provides detailed application notes and protocols for the characterization of
nickel silicide thin films using X-ray Diffraction (XRD) and Transmission Electron Microscopy
(TEM). Nickel silicide films are crucial components in modern microelectronics, and their
structural and morphological properties, which are highly dependent on fabrication conditions,
dictate their performance. Accurate characterization of these films is therefore essential for
process optimization and quality control.

Introduction

Nickel silicides, existing in several phases such as nickel-rich silicides (e.g., Ni2Si), nickel
monosilicide (NiSi), and silicon-rich silicides (e.g., NiSiz2), are formed by the thermal reaction of
a thin nickel film with a silicon substrate.[1] The desired NiSi phase is favored for its low
electrical resistivity, low silicon consumption, and good thermal stability.[2][3] However, the
formation of other phases can be detrimental to device performance.

XRD is a powerful non-destructive technique used to identify the crystalline phases present in
the film, determine their crystallographic orientation (texture), and evaluate crystalline quality
through parameters like crystallite size and strain.[2] TEM provides high-resolution real-space
imaging of the film's microstructure, including grain size and morphology, film thickness, and
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the quality of the silicide/silicon interface.[4] In conjunction, these two techniques offer a

comprehensive understanding of the nickel silicide film's properties.

Quantitative Data Summary

The following tables summarize key quantitative data for the most common nickel silicide

phases.

Table 1: Crystal Structure and Lattice Parameters of Common Nickel Silicide Phases.

Crystal Space
Phase a (nm) b (nm) ¢ (nm)
Structure Group
Ni2Si Orthorhombic  Pnma 0.502 0.374 0.708
NiSi Orthorhombic  Pnma 0.519 0.333 0.5628
. Cubic
NiSiz ) Fm-3m 0.5406
(Fluorite)

Data sourced from Wikipedia.[5]

Table 2: Characteristic XRD Peaks for Nickel Silicide Phases (Cu Ka radiation).
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Phase 20 (°) Miller Indices (hkl)
Ni2Si ~31.8 (013)
~33.0 (112)

~44.7 (121)

~47.3 (020)

~52.1 (114)

NiSi ~31.6 (112)
~34.2 (211)

~36.1 (202)

~45.7 (213)

~47.0 (114)

NiSiz ~28.6 (111)
~47.4 (220)

~56.3 (311)

Note: Peak positions can vary slightly due to strain and instrumental factors. These values are
approximate and should be used as a guide.[6][7]

Experimental Protocols
X-ray Diffraction (XRD) Analysis

Objective: To identify the crystalline phases present in the nickel silicide film and assess their
crystallographic texture.

Materials and Equipment:
¢ Nickel silicide film on a silicon substrate

o X-ray diffractometer with Cu Ka radiation source (A = 0.15406 nm)
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e Sample holder

» Data acquisition and analysis software
Protocol:

e Sample Preparation:

o Carefully mount the nickel silicide film sample on the XRD sample holder. Ensure the film
surface is flat and level.[8]

e Instrument Setup:
o Use a standard Bragg-Brentano geometry for phase identification.[9]

o For thin films, a grazing incidence XRD (GIXRD) setup can be employed to enhance the
signal from the film and reduce the substrate contribution. Set the incidence angle (w) to a
small value (e.g., 0.5° - 2.0°).

o Select the appropriate optics, such as parallel beam optics for thin film analysis.
o Data Acquisition:

o Perform a 26 scan over a range that covers the major diffraction peaks of all expected
nickel silicide phases (e.g., 20° to 80°).[6]

o Set the step size to a value that provides sufficient data points across each peak (e.g.,
0.02°).

o The counting time per step should be optimized to achieve a good signal-to-noise ratio.
o Data Analysis:
o lIdentify the diffraction peaks in the obtained XRD pattern.

o Compare the experimental peak positions (208 values) with standard diffraction data from
databases (e.g., JCPDS/ICDD) to identify the crystalline phases present.[7]
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o The relative intensities of the diffraction peaks can provide information about the preferred
crystallographic orientation (texture) of the film.

o The crystallite size can be estimated from the peak broadening using the Scherrer
equation, after correcting for instrumental broadening.

Transmission Electron Microscopy (TEM) Analysis

Objective: To investigate the microstructure of the nickel silicide film, including grain size, film
thickness, and the interface with the silicon substrate at high resolution.

Materials and Equipment:
» Nickel silicide film on a silicon substrate

e Focused lon Beam (FIB) or mechanical polishing and ion milling equipment for sample
preparation

e Transmission Electron Microscope (TEM) with capabilities for bright-field/dark-field imaging,
Selected Area Electron Diffraction (SAED), and High-Resolution TEM (HRTEM)

e TEM grids
Protocol:
o TEM Sample Preparation (Cross-sectional view):

o Focused lon Beam (FIB): This is a common technique for preparing site-specific cross-
sectional TEM samples.[10]

1. Deposit a protective layer (e.g., platinum) on the area of interest.

2. Use a gallium ion beam to mill trenches on either side of the region of interest, creating
a thin lamella.

3. Lift out the lamella using a micromanipulator and attach it to a TEM grid.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.researchgate.net/figure/Selected-area-electron-diffraction-pattern-SAED-images-with-indexing-for-CdTe-thin_fig1_329962904
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b084514?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

4. Perform final thinning of the lamella with a low-energy ion beam to achieve electron
transparency (<100 nm).

o Conventional Mechanical Polishing and lon Milling:
1. Glue two pieces of the sample face-to-face.
2. Cut a thin slice and mechanically grind and polish it to a thickness of a few micrometers.
3. Use an ion mill to further thin the sample to electron transparency.
e TEM Imaging and Analysis:
o Bright-Field (BF) and Dark-Field (DF) Imaging:

» Acquire BF-TEM images to observe the overall microstructure, including grain
boundaries, defects, and the film/substrate interface.[11][12]

» Use DF-TEM to highlight specific grains with a particular crystallographic orientation.
This is achieved by selecting a specific diffraction spot in the diffraction pattern to form
the image.

o Selected Area Electron Diffraction (SAED):

» Obtain SAED patterns from the film to determine its crystal structure and orientation.[13]
[14] A polycrystalline film will produce a ring pattern, while a single-crystal or highly
textured film will show a spot pattern. The patterns can be indexed to identify the
phases present.

o High-Resolution TEM (HRTEM):

» Perform HRTEM imaging of the nickel silicide/silicon interface to assess its sharpness,
uniformity, and to observe the atomic lattice.[15][16] This can reveal the presence of any
interfacial layers or defects.

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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